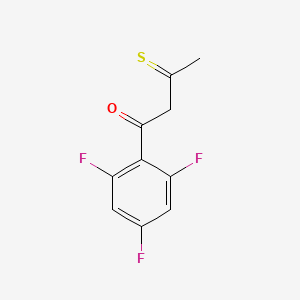
3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one is an organic compound characterized by the presence of a sulfanylidene group and a trifluorophenyl group attached to a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 2,4,6-trifluorobenzaldehyde with a suitable thioketone precursor under controlled conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often require a catalyst or base to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Substituted trifluorophenyl derivatives
科学的研究の応用
3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects .
類似化合物との比較
Similar Compounds
- 1-(2,4,6-Trifluorophenyl)ethanone
- 2,4,6-Trifluorobenzaldehyde
- 3-(2,4,6-Trifluorophenyl)propanoic acid
Uniqueness
3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one is unique due to the presence of both a sulfanylidene group and a trifluorophenyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, which are not commonly found in similar compounds .
特性
CAS番号 |
91922-74-6 |
|---|---|
分子式 |
C10H7F3OS |
分子量 |
232.22 g/mol |
IUPAC名 |
3-sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one |
InChI |
InChI=1S/C10H7F3OS/c1-5(15)2-9(14)10-7(12)3-6(11)4-8(10)13/h3-4H,2H2,1H3 |
InChIキー |
SYKHXRRHDPZUJK-UHFFFAOYSA-N |
正規SMILES |
CC(=S)CC(=O)C1=C(C=C(C=C1F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















